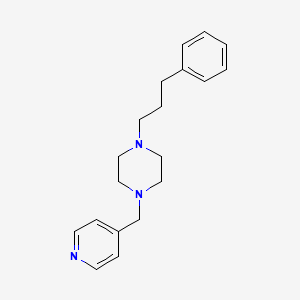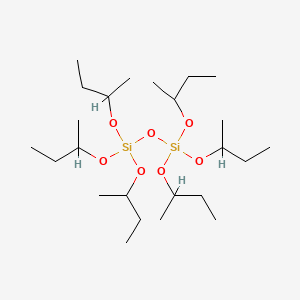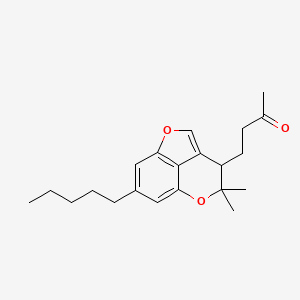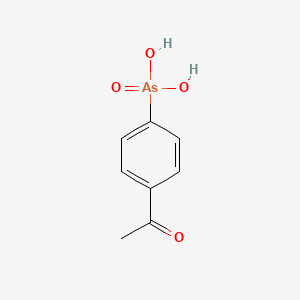
3-Isocyanato-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanato-9H-fluorene is an organic compound that features a fluorene backbone with an isocyanate functional group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-amino-9H-fluorene with phosgene, which results in the formation of the isocyanate group . This reaction is usually carried out under controlled conditions to ensure safety and maximize yield.
Industrial Production Methods: Industrial production of isocyanates, including 3-Isocyanato-9H-fluorene, often employs the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and urea as starting materials, which are safer and more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyanato-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines are commonly employed.
Major Products:
Oxidation: Ureas and carbamates.
Reduction: Amines.
Substitution: Various substituted fluorenes.
Wissenschaftliche Forschungsanwendungen
3-Isocyanato-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism by which 3-Isocyanato-9H-fluorene exerts its effects depends on its specific application. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene: The parent compound without the isocyanate group.
9H-Carbazole: A structurally related compound with a nitrogen atom in the ring.
Dibenzothiophene: Another related compound with a sulfur atom in the ring
Uniqueness: 3-Isocyanato-9H-fluorene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
923030-47-1 |
|---|---|
Molekularformel |
C14H9NO |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-isocyanato-9H-fluorene |
InChI |
InChI=1S/C14H9NO/c16-9-15-12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8H,7H2 |
InChI-Schlüssel |
WFVILPSKMDVAJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)N=C=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)

![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)


![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)



![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)

